

Sourcing and Availability of (Z)-Roxithromycin-d7 Reference Standards: A Technical Guide

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Compound of Interest

Compound Name: (Z)-Roxithromycin-d7

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the sourcing, availability, and analytical characterization of **(Z)-Roxithromycin-d7** reference standards. This document is intended to assist researchers, scientists, and drug development professionals in the procurement and effective utilization of this isotopically labeled internal standard for quantitative bioanalytical studies and other research applications.

Sourcing and Availability

(Z)-Roxithromycin-d7, a deuterated analog of the macrolide antibiotic Roxithromycin, is a critical reagent for use as an internal standard in mass spectrometry-based bioanalytical methods. Its use allows for the precise and accurate quantification of Roxithromycin in complex biological matrices. Several specialized chemical suppliers and manufacturers offer **(Z)-Roxithromycin-d7** as a reference standard. The table below summarizes the availability and key specifications from various potential suppliers.

Table 1: Sourcing and Quantitative Data of **(Z)-Roxithromycin-d7** Reference Standards

Supplier/ Manufacturer	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
Supplier A	(Z)- Roxithromycin D7	N/A	C ₄₁ H ₆₉ D ₇ N ₂ O ₁₅	844.1	>90% (Chromatographic)	2-8 °C in a well-closed container
Supplier B	Roxithromycin-d7	N/A	C ₄₁ H ₆₉ D ₇ N ₂ O ₁₅	844.09	>95% (HPLC)	-20°C
Supplier C	Roxithromycin-d7	N/A	C ₄₁ H ₆₉ D ₇ N ₂ O ₁₅	844.09	≥98.0% (NMR)	2-8°C

Note: The information in this table is compiled from publicly available data and may vary. It is essential to obtain the most current Certificate of Analysis (CoA) from the supplier before purchase.

Experimental Protocols

The quality and reliability of a reference standard are paramount for its intended use. This section outlines the key experimental methodologies for the characterization and quality control of **(Z)-Roxithromycin-d7**. While specific protocols for the deuterated analog are not always publicly available, the following methods for Roxithromycin can be adapted and validated for **(Z)-Roxithromycin-d7**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for determining the purity of the reference standard and for separating it from any potential impurities or degradation products.

Methodology:

- Column: ODS C18 (150 x 4.6 mm i.d.)
- Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.

- Flow Rate: 1 mL/min
- Detection: UV at 215 nm
- Temperature: Ambient
- Sample Preparation: Dissolve an accurately weighed amount of the **(Z)-Roxithromycin-d7** standard in the mobile phase to achieve a known concentration.
- Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The linearity is typically established over a concentration range of 10.0-150.0 µg/mL.^[1]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool for confirming the identity of **(Z)-Roxithromycin-d7** and for determining its isotopic enrichment.

Methodology:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.
- Isotopic Enrichment Determination: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d7 species. This involves comparing the experimentally observed isotopic pattern with the theoretical pattern for a given level of deuterium incorporation.
- Sample Preparation: A dilute solution of the standard is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via the LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

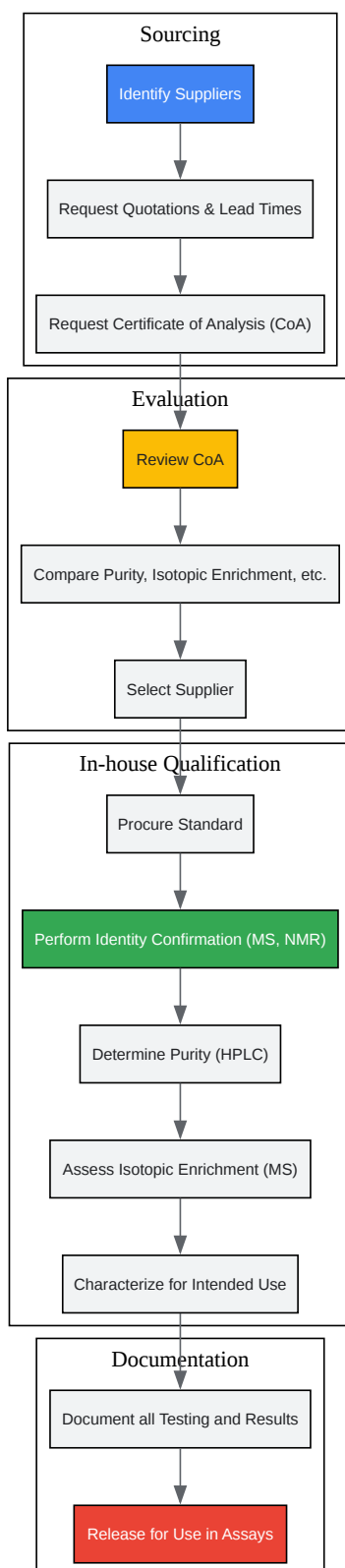
NMR spectroscopy is used to confirm the chemical structure of **(Z)-Roxithromycin-d7** and to verify the position of the deuterium labels.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Experiments:
 - ¹H NMR: To observe the proton signals and confirm the absence or reduction of signals at the sites of deuteration.
 - ¹³C NMR: To confirm the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete structural assignment.
- Analysis: The chemical shifts, coupling constants, and signal integrations are compared with those of the non-labeled Roxithromycin standard to confirm the structure and the sites of deuteration.

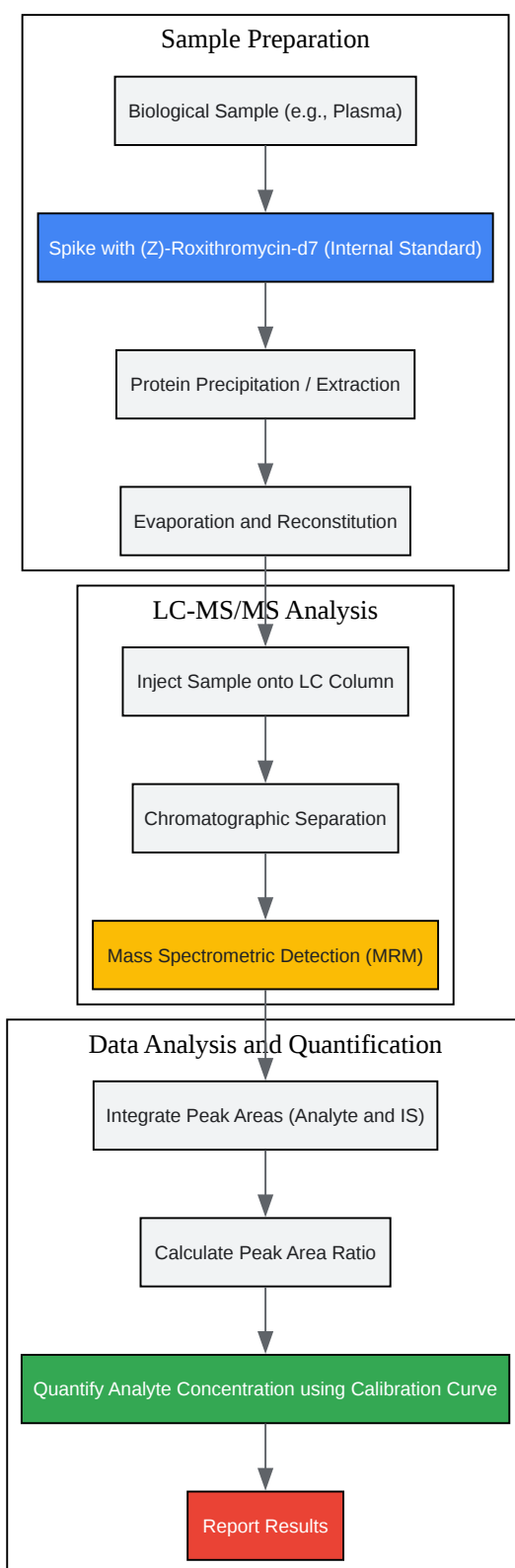
Signaling Pathways and Experimental Workflows

As a reference standard, **(Z)-Roxithromycin-d7** is primarily used in analytical workflows for quantification rather than for studying biological signaling pathways. The following diagrams illustrate the logical workflow for sourcing and qualifying a **(Z)-Roxithromycin-d7** reference standard and a typical experimental workflow for its use in a bioanalytical assay.



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Caption: Sourcing and Qualification Workflow for a Reference Standard.



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Caption: Bioanalytical Workflow using an Internal Standard.

In conclusion, while **(Z)-Roxithromycin-d7** reference standards are commercially available, a thorough in-house qualification is essential to ensure the accuracy and reliability of the data generated using this critical reagent. Researchers should obtain all available documentation from the supplier and perform comprehensive analytical testing to confirm the identity, purity, and isotopic enrichment of the standard before its use in regulated or critical research applications.

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References

- 1. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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